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Compound of Interest

Compound Name: 2,4-Bis(allyloxy)benzaldehyde

CAS No.: 96601-10-4

Cat. No.: B1276245

Get Quote

Executive Summary & Structural Context
2,4-Bis(allyloxy)benzaldehyde (CAS: 96601-10-4) is a critical bifunctional intermediate used

primarily in the synthesis of photo-curable resins, liquid crystals, and pharmaceutical

pharmacophores.[1][2][3][4] Its structural core consists of a benzaldehyde moiety functionalized

with two allyloxy groups at the ortho and para positions relative to the carbonyl.[2]

For the researcher, the primary challenge in characterizing this molecule lies in distinguishing it

from its mono-allylated precursors (2-hydroxy-4-allyloxybenzaldehyde or 4-hydroxy-2-

allyloxybenzaldehyde) and detecting potential Claisen rearrangement byproducts, which are

thermally allowed if the synthesis temperature is uncontrolled.[2]

This guide provides a definitive spectroscopic standard for validating the identity and purity of

2,4-Bis(allyloxy)benzaldehyde.[2]

Synthesis & Impurity Profile
To interpret the spectra accurately, one must understand the genesis of the sample.[2] The

compound is typically synthesized via a double Williamson ether synthesis using 2,4-
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dihydroxybenzaldehyde and allyl bromide (or chloride).[2]

Critical Impurities to Monitor:

Mono-alkylated species: Indicated by the presence of a phenolic -OH proton signal (>11

ppm, broad) and non-equivalent allyl integrations.[2]

Claisen Rearrangement Products: If the reaction mixture was overheated (>60°C), the allyl

group at the ortho position may migrate to the C3 position, destroying the aromatic ether

linkage and forming a C-C bond.[2]

Visualization: Synthesis & Impurity Logic

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Figure 1: Synthetic pathway and critical impurity checkpoints. Thermal stress leads to Claisen

rearrangement, altering the spectroscopic signature.[2]

Spectroscopic Data Specifications
Nuclear Magnetic Resonance (NMR)
The NMR data below assumes a solvent of CDCl₃.[2][5][6] The 2,4-substitution pattern creates

a distinct shielding pattern on the aromatic ring.[2]

¹H NMR (400 MHz, CDCl₃)

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://www.benchchem.com/product/b1276245?utm_src=pdf-body-href
https://www.benchchem.com/product/b1276245?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://www.docbrown.info/page06/spectra/benzaldehyde-nmr1h.htm
https://www.chemicalbook.com/SpectrumEN_4397-53-9_1HNMR.htm
https://pubchem.ncbi.nlm.nih.gov/compound/2_4-Bis_benzyloxy_benzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1276245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The hallmark of this spectrum is the 2:1 ratio of allyl groups to the aldehyde proton, and the

specific coupling of the aromatic protons.[2]

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Protocol Note: If the doublet at 6.42 ppm appears as a singlet, the resolution is insufficient to

resolve the meta-coupling. Re-run with a longer acquisition time or higher field strength if

precise structural confirmation is needed.[2]

¹³C NMR (100 MHz, CDCl₃)

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Infrared Spectroscopy (FT-IR)
IR is the fastest method to confirm functional group integrity.[2]
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Unlock Full Protocol on Website

Mass Spectrometry (MS)
Technique: EI (Electron Impact) or ESI (Electrospray Ionization).[2] Molecular Formula:

C₁₃H₁₄O₃ Molecular Weight: 218.25 g/mol [1][2]

Fragmentation Pattern (EI, 70eV):

m/z 218 [M]⁺: Molecular ion (detectable, medium intensity).[2]

m/z 177 [M - 41]⁺: Loss of an allyl radical ([2]•CH₂CH=CH₂).[2] A major fragment.[2][3][8]

m/z 149: Further loss of CO or second allyl group fragments.[2]

m/z 41 [C₃H₅]⁺: Allyl cation (base peak or very strong).[2]

Visualization: Fragmentation Logic
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Figure 2: Primary fragmentation pathways in Electron Impact Mass Spectrometry.[2]

Experimental Validation Protocol
To ensure data integrity, follow this self-validating workflow:

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL CDCl₃. Ensure the solution

is clear; turbidity indicates inorganic salts (KBr) from synthesis.[2]

1H NMR Acquisition:

Set relaxation delay (d1) to >1.0s to ensure accurate integration of the aldehyde proton.

Validation Check: Integrate the aldehyde proton at 10.35 ppm (set to 1.00). The allyl

methylene protons (4.60-4.65 ppm) must integrate to a total of 4.00 (±0.1).[2] If the ratio is

< 4.00, mono-allylation is present.[2]

IR Cross-Reference:

If the NMR shows extra peaks in the aromatic region, check IR for a broad band at 3200-

3400 cm⁻¹.[2] Presence of this band confirms unreacted phenol (mono-substituted

impurity).[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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